2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione
Description
2-(2,5-Dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a polycyclic heterocyclic compound featuring a fused cyclopenta[c]pyrano[2,3-f]chromene core with dual dione functionalities (4,8-dione).
Properties
Molecular Formula |
C24H22O6 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione |
InChI |
InChI=1S/C24H22O6/c1-12-9-20-22(14-5-4-6-15(14)24(26)30-20)23-21(12)17(25)11-19(29-23)16-10-13(27-2)7-8-18(16)28-3/h7-10,19H,4-6,11H2,1-3H3 |
InChI Key |
BHWONFBKMADFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with resorcinol, which reacts with 3-chloropropanoic acid to form 7-hydroxychroman-4-one.
Intermediate Formation: The intermediate 7-hydroxychroman-4-one undergoes a reaction with 2-methylbut-3-yn-2-ol, leading to the formation of 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one.
Cyclization: The obtained compound undergoes cyclization through a Claisen rearrangement by heating in dimethylformamide (DMF) to afford 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one.
Final Product: The final step involves the reaction of the cyclized product with various aromatic aldehydes to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential cytotoxic activity against various cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Ring Systems: The target’s cyclopenta[c]pyrano[2,3-f]chromene core differs from the cyclopenta[b]quinoline in 4d/6d and the pyrano[2,3-h]chromene in . These variations influence steric and electronic properties.
- The 5-methyl group may increase lipophilicity relative to phenyl or NH groups in analogs.
Spectral Data Comparison
Infrared Spectroscopy :
1H-NMR Highlights :
- Methoxy Groups : 4d’s 4-methoxyphenyl shows a singlet at δ 3.66, while the target’s 2,5-dimethoxyphenyl may exhibit two distinct singlets or doublets for meta/para protons .
- Aliphatic Protons : The target’s 10,11-dihydro and 3H,9H moieties would display complex multiplet patterns akin to 4d’s δ 2.20–2.50 (aliphatic H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
